molecular formula C11H16N2O3S B1388485 2-(1H-indol-1-yl)ethanamine methanesulfonate CAS No. 1185467-83-7

2-(1H-indol-1-yl)ethanamine methanesulfonate

Cat. No.: B1388485
CAS No.: 1185467-83-7
M. Wt: 256.32 g/mol
InChI Key: VXDXIQILEPJEKP-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)ethanamine methanesulfonate is a chemical compound with the molecular formula C11H16N2O3S It is a derivative of indole, a heterocyclic aromatic organic compound

Biochemical Analysis

Biochemical Properties

2-(1H-indol-1-yl)ethanamine methanesulfonate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to enhance the production of pro-inflammatory cytokines in certain cell types, indicating its role in immune response modulation . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to receptors or enzymes, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the target molecule, thereby influencing downstream signaling pathways and gene expression . For instance, it has been shown to enhance the binding affinity of certain cytokines to their receptors, thereby amplifying their signaling effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and inflammation .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play key roles in these pathways, influencing the levels of metabolites and the overall metabolic flux . For example, it has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids and their derivatives .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments . For instance, the compound may be transported into cells via specific amino acid transporters and subsequently distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)ethanamine methanesulfonate typically involves the reaction of 2-(1H-indol-1-yl)ethanamine with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-(1H-indol-1-yl)ethanamine

    Reagent: Methanesulfonic acid

    Reaction Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete mixing of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)ethanamine methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-(1H-indol-1-yl)ethanamine methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features.

    Tryptamine: A naturally occurring compound with an indole ring and an ethylamine side chain.

    Serotonin: A neurotransmitter derived from tryptamine with additional functional groups.

Uniqueness

2-(1H-indol-1-yl)ethanamine methanesulfonate is unique due to the presence of the methanesulfonate group, which can influence its solubility, reactivity, and biological activity

Properties

IUPAC Name

2-indol-1-ylethanamine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.CH4O3S/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;1-5(2,3)4/h1-5,7H,6,8,11H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDXIQILEPJEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C2C(=C1)C=CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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